

CAS number and molecular formula of Iodophthalein.

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Compound of Interest

Compound Name: Iodophthalein

Cat. No.: B7799380

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An In-depth Technical Guide to Iodophthalein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Iodophthalein** (also known as Tetraiodophenolphthalein or Nosophen), focusing on its chemical properties, synthesis, and historical applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information.

Core Chemical and Physical Data

Iodophthalein is a tetraiodinated derivative of phenolphthalein. It was historically significant as one of the first orally administered radiocontrast agents for imaging the gallbladder (cholecystography). Below is a summary of its key identifiers and properties.

Parameter	Value	Reference(s)
CAS Number	386-17-4	[1] [2] [3]
Molecular Formula	C ₂₀ H ₁₀ I ₄ O ₄	[1] [2] [3]
Molecular Weight	821.91 g/mol	[3]
Synonyms	3',3'',5',5''-Tetraiodophenolphthalein, Nosophen, Iodophene	[3]
Appearance	A pale yellow to yellow powder.	
Solubility	Soluble in acetone and chloroform; sparingly soluble in ether and alcohol; practically insoluble in water.	[1]

Experimental Protocols

Synthesis of Iodophthalein (Tetraiodophenolphthalein)

The following protocol is based on a historical method described by Palkin and a subsequent refined method for its determination, which relies on its quantitative synthesis from phenolphthalein. This method involves the iodination of phenolphthalein in an alkaline solution.

Materials:

- Phenolphthalein
- Potassium Hydroxide (KOH) solution (30%)
- Iodine-Potassium Iodide (I₂-KI) reagent (Dissolve 10 g of KI in 60 mL of water, add 7 g of iodine, and neutralize any free iodine with 30% KOH solution)
- Hydrochloric Acid (HCl), concentrated
- Ice

- Acetone
- Chloroform

Procedure:

- Dissolve a known quantity of phenolphthalein in a minimal amount of 30% potassium hydroxide solution and a small volume of water in a beaker.
- Add approximately 15-20 grams of ice to the solution to lower the temperature.
- To the cooled solution, add the iodine-potassium iodide reagent. A sufficient excess should be used to ensure complete iodination. For 0.1 g of phenolphthalein, approximately 3.5 mL of the reagent is required. The solution should appear brown, indicating excess iodine.^[1]
- Slowly add concentrated hydrochloric acid dropwise from a burette to precipitate the tetraiodophenolphthalein. The precipitate and the supernatant liquid should remain brown if sufficient iodine is present.^[1]
- To ensure the reaction goes to completion, the process of making the solution alkaline with KOH to dissolve the precipitate and then acidifying with HCl to re-precipitate can be repeated. This alternating process helps to drive the iodination to yield the tetraiodo-derivative quantitatively.^[1]
- The resulting precipitate of tetraiodophenolphthalein can be collected by filtration.
- For purification, the precipitate can be extracted using a mixture of acetone and chloroform (1:3 by volume), in which it is soluble.^[1] The solvent can then be evaporated to yield the purified product.

Historical Application: Oral Cholecystography

Iodophthalein was a pioneering agent for the radiographic visualization of the gallbladder. The high atomic number of the iodine atoms in its structure makes it opaque to X-rays.

Procedure Overview:

- **Patient Preparation:** The patient would consume a low-fat or fat-free meal the evening before the procedure.
- **Administration:** Following the meal, the patient would orally ingest a prescribed dose of **Iodophthalein**, typically in tablet form.
- **Absorption and Concentration:** The **Iodophthalein** would be absorbed from the gastrointestinal tract, excreted by the liver into the bile, and concentrated in the gallbladder.
- **Imaging:** X-ray images of the abdominal region would be taken several hours after ingestion. The concentrated, radiopaque **Iodophthalein** would cast a shadow of the gallbladder on the X-ray film, allowing for the visualization of its structure and the potential identification of gallstones (which would appear as filling defects).

It is important to note that oral cholecystography with **Iodophthalein** has been largely superseded by modern imaging techniques such as ultrasonography and magnetic resonance cholangiopancreatography (MRCP).

Application as a pH Indicator

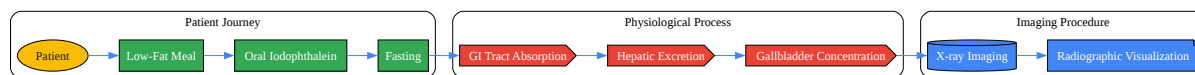
Similar to its parent compound, phenolphthalein, **Iodophthalein** can be used as a pH indicator, although it is less common.

Preparation of Indicator Solution:

- Prepare a 0.5% to 1.0% solution of **Iodophthalein** by dissolving the powder in 95% ethanol.
- The solution will be colorless in acidic to neutral solutions and will turn to a pink or violet color in alkaline solutions.

Visualizations

The following diagrams illustrate key processes related to **Iodophthalein**.



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Caption: Workflow of Oral Cholecystography using **Iodophthalein**.

Signaling Pathways

There is no evidence in the scientific literature to suggest that **Iodophthalein** is involved in any biological signaling pathways. Its mechanism of action as a contrast agent is based on the physical property of X-ray attenuation by its iodine atoms, rather than interaction with biological receptors or signaling cascades.

Concluding Remarks

Iodophthalein holds a significant place in the history of medical diagnostics as an early and effective oral contrast agent. While its clinical use has diminished with the advent of newer technologies, its chemical properties and the principles of its application remain of interest to researchers and historians of science. The methodologies for its synthesis, though historical, provide valuable insights into the chemical manipulation of phthalein dyes.

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References

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Phone: (601) 213-4426
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